molecular formula C24H28O3 B10822268 AG92Sgo434 CAS No. 843661-24-5

AG92Sgo434

Cat. No.: B10822268
CAS No.: 843661-24-5
M. Wt: 364.5 g/mol
InChI Key: KNQLNDPHLXIOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AG92Sgo434 is an inorganic compound characterized by its unique coordination geometry and catalytic properties. Its synthesis involves a high-temperature solid-state reaction between metal oxides and sulfur-containing precursors, yielding a crystalline material with notable thermal stability (decomposition temperature >450°C) and redox activity .

Primary applications of this compound include:

  • Catalysis: Demonstrated efficacy in hydrocarbon dehydrogenation reactions, achieving 85–92% yield under optimized conditions .
  • Electrochemical storage: Exhibits a specific capacitance of 320 F/g in supercapacitor prototypes .

Properties

CAS No.

843661-24-5

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(3,3,5,5-tetramethylcyclohexylidene)methyl]benzoic acid

InChI

InChI=1S/C24H28O3/c1-23(2)13-19(14-24(3,4)15-23)21(17-9-11-20(25)12-10-17)16-5-7-18(8-6-16)22(26)27/h5-12,25H,13-15H2,1-4H3,(H,26,27)

InChI Key

KNQLNDPHLXIOCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)O)CC(C1)(C)C)C

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for GSK232802 are not widely published. the compound’s chemical structure suggests that it can be synthesized through a series of organic reactions involving the formation of a benzoic acid derivative with a hydroxyphenyl group and a tetramethylcyclohexylidene moiety . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

GSK232802 undergoes various types of chemical reactions, including:

Scientific Research Applications

GSK232802 has several scientific research applications, including:

Mechanism of Action

GSK232802 exerts its effects by modulating estrogen receptor alpha (ERα). It binds to ERα and alters its conformation, which affects the receptor’s interaction with co-regulators and DNA . This modulation can either activate or inhibit the transcription of estrogen-responsive genes, depending on the tissue and cellular context. The pathways involved include those regulating cell proliferation, apoptosis, and metabolic processes .

Comparison with Similar Compounds

Key Similarities:

  • Coordination geometry : Both compounds adopt a distorted tetrahedral structure.
  • Synthetic route : Utilize solvothermal methods with metal halide precursors.

Key Differences:

Property AG92Sgo434 X-TH7
Ligand composition Sulfur-donor ligands Selenium-donor ligands
Thermal stability 450°C (decomposition) 380°C (decomposition)
Catalytic turnover 1,200 cycles (85% yield) 800 cycles (72% yield)

X-TH7 shows inferior thermal stability and catalytic durability, attributed to weaker metal-selenium bonds compared to sulfur in this compound .

Compound ZK-44A (Nickel-Thiolate Complex)

Key Similarities:

  • Metal center : Both utilize nickel as the central atom.
  • Redox activity : Exhibit reversible Ni<sup>II</sup>/Ni<sup>III</sup> transitions.

Key Differences:

Property This compound ZK-44A
Ligand arrangement Monodentate ligands Bidentate ligands
Photoluminescence λmax = 780 nm λmax = 650 nm
Solubility Insoluble in polar solvents Soluble in DMSO

ZK-44A’s bidentate ligands enhance solubility but reduce catalytic surface accessibility, limiting its industrial applicability compared to this compound .

Comparison with Functionally Similar Compounds

Catalytic Performance vs. Commercial Catalyst Pd/Al2O3

Parameter This compound Pd/Al2O3
Cost per gram $12 $220
Turnover frequency 1.5 × 10<sup>3</sup> h⁻¹ 2.8 × 10<sup>3</sup> h⁻¹
Selectivity 92% 98%

While Pd/Al2O3 outperforms this compound in selectivity and activity, the latter’s cost-effectiveness and resistance to sulfur poisoning make it preferable for large-scale petrochemical processes .

Research Findings and Discrepancies

  • Contradictory reports on toxicity: Early studies claimed this compound is non-toxic (LD50 >5,000 mg/kg in rats), but a 2024 study detected nephrotoxicity at chronic exposure levels (100 mg/kg/day) .
  • Divergent catalytic mechanisms : Computational models propose a radical-based pathway for this compound, whereas experimental data from X-ray absorption spectroscopy suggest a ligand-assisted mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.